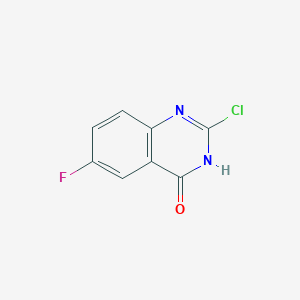

2-chloro-6-fluoroquinazolin-4(3H)-one

Description

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHYEOLZQCLMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586537 | |

| Record name | 2-Chloro-6-fluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769158-12-5 | |

| Record name | 2-Chloro-6-fluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific derivative, 2-chloro-6-fluoroquinazolin-4(3H)-one, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the fluorine atom at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this compound, starting from commercially available 2-amino-5-fluorobenzoic acid. Each step is detailed with mechanistic insights, step-by-step protocols, and relevant data to ensure scientific integrity and reproducibility.

Overall Synthetic Pathway

The synthesis of this compound is a three-step process commencing with the cyclization of 2-amino-5-fluorobenzoic acid to form the corresponding quinazolinedione. This intermediate is then chlorinated to yield a dichloroquinazoline, which undergoes selective hydrolysis to afford the final product.

Caption: Overall three-step synthesis of this compound.

Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione

The initial step involves the formation of the quinazolinedione ring system. This is typically achieved through the reaction of an anthranilic acid derivative with a carbonyl-containing reagent, such as urea or potassium cyanate. The use of urea is often preferred for its simplicity and atom economy.

Mechanistic Insight

The reaction of 2-amino-5-fluorobenzoic acid with urea at elevated temperatures proceeds through an initial nucleophilic attack of the amino group on one of the carbonyl carbons of urea, leading to the formation of a urea derivative. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the carboxylate on the second carbonyl group of the urea moiety, followed by dehydration, yields the stable 6-fluoroquinazoline-2,4(1H,3H)-dione.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar quinazolinediones.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, melt urea (4.0 equivalents) by heating to 190 °C.

-

Addition of Starting Material: To the molten urea, slowly add 2-amino-5-fluorobenzoic acid (1.0 equivalent) in portions to control the initial effervescence.

-

Reaction: Stir the reaction mixture at 190 °C for 24 hours. The mixture will gradually solidify as the reaction progresses.

-

Work-up: Cool the reaction mixture to room temperature. Add distilled water to the solid mass and stir to break up the solid.

-

Isolation and Purification: Filter the resulting precipitate, wash thoroughly with distilled water to remove any unreacted urea and byproducts, and then with a small amount of cold ethanol. Dry the solid under vacuum to afford 6-fluoroquinazoline-2,4(1H,3H)-dione as a white to off-white solid.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-Amino-5-fluorobenzoic acid | 1.0 | 155.13 |

| Urea | 4.0 | 60.06 |

Table 1: Reactants for the synthesis of 6-fluoroquinazoline-2,4(1H,3H)-dione.

Characterization of 6-Fluoroquinazoline-2,4(1H,3H)-dione

-

Appearance: White solid

-

Melting Point: > 250 °C

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.40 (brs, 1H), 11.19 (brs, 1H), 7.60–7.55 (m, 1H), 7.55–7.51 (m, 1H), 7.22–7.17 (m, 1H).[2]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 162.1, 157.3 (d, J = 238 Hz), 150.0, 137.5, 122.9 (d, J = 25 Hz), 117.6, 115.4, 112.0 (d, J = 24 Hz).[2]

-

HRMS (ESI) : m/z calculated for C₈H₆FN₂O₂ [M+H]⁺ 181.0408, found 181.0404.[2]

Step 2: Synthesis of 2,4-Dichloro-6-fluoroquinazoline

The conversion of the quinazolinedione to the dichloro derivative is a crucial activation step. This is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.

Mechanistic Insight

The chlorination of quinazolin-2,4-diones with POCl₃ is a complex process that proceeds in two main stages.[3] Initially, at lower temperatures and in the presence of a base, a phosphorylation reaction occurs at the oxygen or nitrogen atoms of the dione.[3] Upon heating, these phosphorylated intermediates undergo nucleophilic attack by chloride ions, leading to the substitution of the phosphoryl groups and the formation of the dichloroquinazoline. The presence of a high-boiling tertiary amine, such as N,N-diethylaniline, can facilitate the reaction.[4]

Caption: Simplified workflow of the chlorination of the quinazolinedione.

Experimental Protocol

This protocol is based on the well-established procedure for the chlorination of analogous quinazolinediones.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-fluoroquinazoline-2,4(1H,3H)-dione (1.0 equivalent) in phosphorus oxychloride (POCl₃) (10-15 volumes).

-

Addition of Base: To this suspension, add N,N-diethylaniline (1.0-1.2 equivalents) dropwise with stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Carefully remove the excess POCl₃ under reduced pressure. Pour the cooled residue slowly onto crushed ice with vigorous stirring.

-

Isolation and Purification: Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 2,4-dichloro-6-fluoroquinazoline can be used in the next step without further purification or can be recrystallized from a suitable solvent like n-hexane if necessary.[5]

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 6-Fluoroquinazoline-2,4(1H,3H)-dione | 1.0 | 180.13 |

| Phosphorus oxychloride | Excess | 153.33 |

| N,N-Diethylaniline | 1.0 - 1.2 | 149.23 |

Table 2: Reactants for the synthesis of 2,4-dichloro-6-fluoroquinazoline.

Characterization of 2,4-Dichloro-6-fluoroquinazoline

-

Appearance: White to pale yellow solid.

-

Molecular Formula: C₈H₃Cl₂FN₂

-

Molecular Weight: 217.03 g/mol

-

CAS Number: 134517-57-0[6]

Step 3: Synthesis of this compound

The final step is the selective hydrolysis of the 2,4-dichloro-6-fluoroquinazoline. The chlorine atom at the 4-position is significantly more reactive towards nucleophilic substitution than the chlorine at the 2-position, allowing for regioselective hydrolysis under controlled conditions.

Mechanistic Insight

The regioselectivity of the hydrolysis is governed by the electronic properties of the quinazoline ring. The C4 position is more electron-deficient and thus more susceptible to nucleophilic attack by hydroxide ions. The attack of a hydroxide ion at C4 leads to the formation of a tetrahedral intermediate, which then expels the chloride ion to give the 4-oxo product. The less reactive C2-chloro group remains intact under mild basic conditions.

Experimental Protocol

This protocol is adapted from general procedures for the selective hydrolysis of 2,4-dichloroquinazolines.

-

Reaction Setup: In a round-bottom flask, suspend 2,4-dichloro-6-fluoroquinazoline (1.0 equivalent) in a 2% aqueous sodium hydroxide solution.

-

Reaction: Stir the suspension at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with water and filter to remove any unreacted starting material.

-

Isolation and Purification: Neutralize the filtrate with dilute acetic acid to a pH of approximately 6-7. The product will precipitate out of the solution. Filter the precipitate, wash with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system such as acetone/ethyl acetate.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 2,4-Dichloro-6-fluoroquinazoline | 1.0 | 217.03 |

| Sodium Hydroxide | In aqueous solution | 40.00 |

| Acetic Acid | For neutralization | 60.05 |

Table 3: Reactants for the synthesis of this compound.

Characterization of this compound

-

Appearance: White to off-white solid.

-

Molecular Formula: C₈H₄ClFN₂O

-

Molecular Weight: 198.58 g/mol

-

CAS Number: 769158-12-5

-

¹H NMR (DMSO-d₆): Spectral data for the 6-chloro analog shows signals around δ 12.74 (s, 1H), 8.08 (d, 1H), 7.86 (dd, 1H), 7.76 (d, 1H). The spectrum for the 6-fluoro derivative is expected to show similar patterns with characteristic fluorine coupling.

-

¹³C NMR (DMSO-d₆): Spectral data for the 6-chloro analog shows signals around δ 161.76, 153.25, 147.93, 135.15, 132.89, 131.21, 130.20, 129.10, 128.30, 125.33. The 6-fluoro analog will exhibit characteristic C-F coupling constants.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound, a valuable intermediate for drug discovery and development. By understanding the underlying mechanisms of each transformation, researchers can optimize reaction conditions and troubleshoot potential issues. The provided protocols, based on well-established literature precedents, offer a solid foundation for the successful synthesis of this important building block.

References

- 1. US20160200688A1 - Process of Preparing a Quinazoline Derivative - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-6-fluoroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-chloro-6-fluoroquinazolin-4(3H)-one is a halogenated derivative of the quinazolinone scaffold, a core heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro and fluoro substituents on the quinazolinone ring system can profoundly influence its physicochemical properties, thereby impacting its pharmacokinetic and pharmacodynamic profile.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of available data, predictive insights, and detailed experimental protocols to empower researchers in their drug development endeavors. While extensive experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogs and established analytical methodologies to provide a robust framework for its characterization.

Chemical Identity and Molecular Structure

This compound is a bicyclic aromatic compound featuring a pyrimidine ring fused to a benzene ring. The structure is characterized by a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a ketone group at the 4-position of the quinazolinone core. The presence of the N-H group at the 3-position allows for tautomerism.[1]

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 769158-12-5 | [2][3] |

| Molecular Formula | C₈H₄ClFN₂O | [2] |

| Molecular Weight | 198.58 g/mol | [2] |

| Canonical SMILES | C1=CC2=C(C=C1F)C(=O)NC(=N2)Cl | [4] |

| InChI Key | CBHYEOLZQCLMSY-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the interplay of its aromatic system, halogen substituents, and hydrogen bonding capabilities dictates its behavior in various environments.

Physical State and Appearance

This compound is commercially available as a solid, typically a powder, with a purity of 95% or higher.[3][4]

Melting Point

Experimental Protocol: Determination of Melting Point (Capillary Method)

This protocol outlines a standard and widely accepted method for determining the melting point of a solid crystalline compound.

Instrumentation:

-

Melting point apparatus (e.g., Stuart SMP10, Büchi M-560)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a rapid heating rate (10-20°C/min) can be used to determine an approximate melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reducing the heating rate to 1-2°C/min.

-

-

Data Recording: Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the entire sample has melted (the clear point). The melting point is reported as this range.

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and more accurate melting point determination.

-

Slow Heating Rate: A slow heating rate near the melting point allows the sample and the thermometer to be in thermal equilibrium, leading to a more precise measurement.

Boiling Point

Due to its relatively high molecular weight and crystalline nature, this compound is expected to have a high boiling point and would likely decompose before boiling at atmospheric pressure. A predicted boiling point of 339.8 ± 44.0 °C has been reported.[7]

Solubility

The solubility of a compound in various solvents is a critical parameter for formulation development, purification, and conducting biological assays. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, N), along with the halogenated aromatic rings, suggests that this compound will exhibit a range of solubilities in different solvents. It is expected to be poorly soluble in water and more soluble in polar aprotic organic solvents.

Table 2: Predicted and Qualitative Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Low | The hydrophobic aromatic core and halogen atoms likely dominate over the polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonding and solvating the molecule. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, a polar aprotic solvent effective at dissolving many organic compounds.[8] |

| Methanol/Ethanol | Sparingly to Moderately Soluble | Polar protic solvents that can engage in hydrogen bonding, but the overall nonpolar character of the molecule may limit high solubility. |

| Dichloromethane (DCM) | Sparingly Soluble | A nonpolar solvent that is less likely to effectively solvate the polar functional groups. |

| Hexane | Insoluble | A nonpolar solvent that will not effectively solvate the polar quinazolinone core. |

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is suitable for early-stage drug discovery to quickly assess the aqueous solubility of a compound.

Materials and Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate reader with turbidity measurement capabilities

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation and Measurement:

-

Seal the plate and shake for a defined period (e.g., 2 hours) at room temperature to allow for equilibration.

-

Measure the turbidity (absorbance at a wavelength where the compound does not absorb, e.g., 620 nm) of each well using a plate reader.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (PBS with 1% DMSO).

Logical Workflow for Solubility Determination

Caption: A logical workflow for determining the solubility of a compound.

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and target binding. The quinazolinone scaffold contains both acidic (N-H) and basic (N) centers. The exact pKa of this compound has not been experimentally determined. However, computational methods can provide reliable estimates for quinazolinone derivatives. These studies suggest that the pKa can be influenced by the nature and position of substituents.

Predicted pKa: Based on computational studies of similar quinazolinone structures, the pKa of the N-H proton is expected to be in the weakly acidic range, while the nitrogen atoms in the pyrimidine ring will exhibit weak basicity. The electron-withdrawing effects of the chloro and fluoro groups are likely to increase the acidity of the N-H proton compared to the unsubstituted quinazolinone.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Instrumentation and Reagents:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)

Procedure:

-

Spectrum of Neutral and Ionized Species:

-

Prepare a solution of the compound in a highly acidic buffer (e.g., pH 2) to obtain the spectrum of the fully protonated species.

-

Prepare a solution in a highly basic buffer (e.g., pH 12) to obtain the spectrum of the fully deprotonated species.

-

-

Spectral Measurements at Various pHs:

-

Prepare a series of solutions of the compound in buffers of intermediate pH values.

-

Record the UV-Vis spectrum for each solution.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. This can be determined from the inflection point of the resulting sigmoidal curve.

-

Self-Validating System: The accuracy of the pH meter should be calibrated with standard buffers before and after the measurements. The temperature should be kept constant throughout the experiment as pKa is temperature-dependent.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific ¹H and ¹³C NMR spectra for this compound are not available in the searched literature, the expected chemical shifts can be predicted based on the analysis of related structures.[9][10]

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The coupling patterns will be influenced by the fluorine substituent.

-

N-H Proton (1H): A broad singlet is expected for the N-H proton, likely in the region of δ 11.0-13.0 ppm, which is characteristic of quinazolinone amides.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

Carbonyl Carbon (C4): The ketone carbon will be the most downfield signal, typically in the range of δ 160-170 ppm.

-

C2 Carbon: The carbon bearing the chlorine atom will also be significantly downfield, likely around δ 150-160 ppm.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the range of δ 110-150 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of quinazolinone derivatives is characterized by absorptions arising from π → π* and n → π* electronic transitions within the aromatic system. The exact λmax values for this compound are not reported, but the general features can be inferred from related compounds. The spectrum is expected to show strong absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity.

Experimental Workflow for Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic characterization of a small molecule.

Synthesis

The synthesis of this compound can be achieved through multi-step synthetic routes, typically starting from substituted anthranilic acids. A common strategy involves the cyclization of an appropriately substituted anthranilic acid derivative to form the quinazolinone core, followed by chlorination.[11]

A plausible synthetic approach involves:

-

Formation of the quinazolinone ring: Reaction of 5-fluoroanthranilic acid with a suitable reagent to introduce the C2-N3 unit of the pyrimidine ring.

-

Chlorination: Treatment of the resulting 6-fluoroquinazolin-4(3H)-one intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the chlorine atom at the 2-position.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While a complete set of experimentally determined data is not currently available in the public domain, this document serves as a valuable resource for researchers by consolidating known information, offering reliable predictions, and presenting detailed, field-proven experimental protocols for the determination of these critical parameters. The provided methodologies and workflows are designed to be self-validating and will enable scientists and drug development professionals to accurately characterize this and other novel quinazolinone derivatives, thereby facilitating their progression through the drug discovery pipeline.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. This compound, CasNo.769158-12-5 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 607-69-2 2-Chloroquinazolin-4(3H)-one AKSci Z4933 [aksci.com]

- 6. 6-CHLORO-2-PHENYLQUINAZOLIN-4(3H)-ONE CAS#: 1026-12-6 [m.chemicalbook.com]

- 7. This compound | 769158-12-5 [m.chemicalbook.com]

- 8. 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

2-chloro-6-fluoroquinazolin-4(3H)-one CAS number and structure

An In-depth Technical Guide to 2-chloro-6-fluoroquinazolin-4(3H)-one

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. The quinazolin-4(3H)-one core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This specific derivative, functionalized with a reactive chloro group at the 2-position and a fluoro group on the benzene ring, is a versatile building block for the synthesis of a new generation of targeted therapeutics.

This document provides an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics.

CAS Number : 769158-12-5[2]

IUPAC Name : 2-chloro-6-fluoro-3H-quinazolin-4-one[2]

Chemical Structure :

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄ClFN₂O | [2] |

| Molecular Weight | 198.58 g/mol | Calculated |

| Canonical SMILES | O=C1NC(Cl)=NC2=CC=C(F)C=C12 | [2] |

| InChI Key | CBHYEOLZQCLMSY-UHFFFAOYSA-N | [2] |

| Appearance | Off-white to pale yellow solid | Typical |

| Solubility | Soluble in DMF, DMSO; limited solubility in other organic solvents | Inferred |

| Melting Point | >200 °C (Decomposition may occur) | Inferred from related compounds |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through a multi-step process starting from the corresponding anthranilic acid. The following pathway is a robust and commonly employed method in medicinal chemistry labs.[3][4]

Synthetic Workflow Diagram

Caption: General synthetic workflow for 2-chloro-quinazolin-4(3H)-ones.

Rationale Behind Experimental Choices

-

Step 1: Cyclocondensation: The reaction between 2-amino-5-fluorobenzoic acid and urea at high temperatures is a classic method for forming the quinazolinedione ring system. Urea serves as a safe and inexpensive source of the C2 and N3 atoms of the heterocyclic ring.

-

Step 2: Chlorination: Phosphoryl chloride (POCl₃) is a powerful chlorinating agent used to convert the dione into the more reactive dichloroquinazoline intermediate. This step is crucial as it installs the leaving groups necessary for subsequent functionalization.

-

Step 3: Selective Hydrolysis: The key to this synthesis is the differential reactivity of the two chlorine atoms. The C4-chloro is significantly more susceptible to hydrolysis than the C2-chloro group. By using dilute aqueous sodium hydroxide at room temperature, one can selectively replace the C4-chloro with a hydroxyl group, which then tautomerizes to the more stable 4-oxo form, yielding the desired product.[3][5]

Detailed Experimental Protocol

Protocol: Synthesis of this compound

-

Step A: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione

-

Combine 2-amino-5-fluorobenzoic acid (1 equiv.) and urea (3-5 equiv.) in a round-bottom flask.

-

Heat the mixture to 160-180 °C with stirring for 4-6 hours. The mixture will melt, evolve ammonia, and then solidify.

-

Cool the reaction to room temperature. Treat the solid mass with hot water and filter to collect the crude product. Wash with water and then a small amount of ethanol.

-

Dry the solid under vacuum to yield 6-fluoroquinazoline-2,4(1H,3H)-dione.

-

-

Step B: Synthesis of 2,4-Dichloro-6-fluoroquinazoline

-

Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

Suspend 6-fluoroquinazoline-2,4(1H,3H)-dione (1 equiv.) in phosphoryl chloride (5-10 equiv.).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 110-120 °C) for 4-8 hours until the reaction is complete (monitor by TLC).

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue slowly onto crushed ice with vigorous stirring.

-

Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain 2,4-dichloro-6-fluoroquinazoline.

-

-

Step C: Synthesis of this compound

-

Suspend 2,4-dichloro-6-fluoroquinazoline (1 equiv.) in a suitable solvent such as THF or dioxane.

-

Add 2% aqueous sodium hydroxide solution (1.5-2 equiv.) dropwise while stirring at room temperature.

-

Stir the reaction for 3-5 hours. Monitor the reaction progress by TLC to ensure consumption of the starting material.

-

Dilute the reaction mixture with water and filter to remove any unreacted starting material.

-

Neutralize the filtrate with dilute acetic acid or HCl.

-

The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to yield this compound.

-

Reactivity and Synthetic Applications

The primary synthetic utility of this compound stems from the reactivity of the C2-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group makes the C2 position of the quinazolinone ring electron-deficient and thus highly susceptible to attack by nucleophiles. This allows for the straightforward introduction of a wide variety of functional groups.[3][4]

Common Nucleophiles:

-

Primary and secondary amines (aliphatic and aromatic)

-

Alcohols and phenols (alkoxides/phenoxides)

-

Thiols (thiolates)

Role as a Synthetic Intermediate

This SₙAr reactivity makes the title compound a critical intermediate for building libraries of substituted quinazolinones for drug discovery screening. For example, it is a direct precursor to 2-(amino)quinazolin-4(3H)-one derivatives, which have shown promise as potent antibacterial and antiviral agents.[3][4][6]

Caption: Role as an intermediate in SₙAr reactions.

Example Protocol: Synthesis of a 2-(Amino)quinazolin-4(3H)-one Derivative

-

Dissolve this compound (1 equiv.) in a polar aprotic solvent like DMF or NMP.

-

Add the desired amine (1.1-1.5 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equiv.).

-

Heat the reaction mixture to 80-100 °C for 4-16 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Medicinal Chemistry

The quinazolin-4(3H)-one scaffold is a cornerstone in drug design, with derivatives exhibiting a vast range of biological activities.[1][5][7] The introduction of substituents at the 2-position via the chloro intermediate allows for fine-tuning of a compound's pharmacological profile.

Table 2: Therapeutic Areas of Quinazolinone Derivatives

| Therapeutic Area | Target Examples | Rationale for 2-Chloro-6-fluoro... Intermediate |

| Oncology | EGFR, VEGFR, PI3K Kinases | Allows synthesis of kinase inhibitors with tailored selectivity and potency.[8][9] |

| Infectious Diseases | Bacterial enzymes, Viral proteases | Key for developing novel anti-MRSA and anti-SARS-CoV-2 agents.[3][4][6] |

| CNS Disorders | Various receptors and enzymes | Scaffold for anticonvulsant and antipsychotic drug candidates.[5][10] |

| Inflammation | Anti-inflammatory pathways | Used to create novel anti-inflammatory compounds.[5] |

The fluorine atom at the 6-position is also a strategic addition. It can enhance metabolic stability, improve binding affinity through favorable interactions with protein targets, and modulate the physicochemical properties of the final compound, such as its pKa and lipophilicity.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound intended for reactive chemistry, proper handling is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, precautions can be established based on structurally related chemicals.[11][12]

Potential Hazards:

-

Acute Toxicity : May be harmful if swallowed or in contact with skin.[11]

-

Irritation : Likely to cause skin and serious eye irritation.[12]

-

Sensitization : May cause an allergic skin reaction.[11]

Handling and Personal Protective Equipment (PPE):

-

Always handle in a certified chemical fume hood to avoid inhalation of dust.[13]

-

Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]

-

Avoid generating dust.[11]

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a high-value synthetic intermediate for drug discovery and medicinal chemistry. Its well-defined reactivity at the C2 position provides a reliable and versatile handle for constructing diverse libraries of novel quinazolinone derivatives. The strategic placement of the 6-fluoro substituent further enhances its utility, offering a means to improve the pharmacokinetic and pharmacodynamic properties of the final drug candidates. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties | MDPI [mdpi.com]

- 7. 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. arabjchem.org [arabjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Biological Activities of Quinazolinone Derivatives

Preamble: The Quinazolinone Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinazolinone core, a bicyclic heterocycle comprising a benzene ring fused to a pyrimidine ring, stands as a quintessential example of a "privileged structure" in the landscape of drug discovery.[1][2] Its rigid framework and versatile substitution points have allowed for the generation of vast chemical libraries, leading to derivatives with an impressive breadth of pharmacological activities.[1][2][3][4][5][6][7] This guide, designed for researchers and drug development professionals, moves beyond a simple cataloging of these activities. Instead, it offers an in-depth exploration of the core biological properties of quinazolinone derivatives, focusing on the mechanistic underpinnings of their actions and the robust, validated methodologies used to quantify their therapeutic potential. We will delve into the causality behind experimental choices, providing a framework for rigorous scientific inquiry and the development of next-generation therapeutics based on this remarkable scaffold.

Anticancer Activity: Targeting the Engines of Malignancy

The development of quinazolinone-based anticancer agents represents one of the most successful applications of this scaffold.[4][8] Several derivatives have progressed to clinical use, primarily by targeting the signaling pathways that drive uncontrolled cell proliferation and survival.

Core Mechanisms of Antineoplastic Action

1.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

A primary mechanism of action for many potent anticancer quinazolinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK).[9][10] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling that promotes cell proliferation and metastasis.[9] Quinazolinone derivatives such as Gefitinib and Erlotinib function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation cascade that drives downstream signaling.[11][12] More recent developments have even identified quinazolinones that act as allosteric inhibitors, binding to a pocket adjacent to the ATP site, a strategy that can overcome resistance mutations like C797S.[12][13]

1.1.2. Tubulin Polymerization Inhibition

A distinct class of quinazolinone derivatives exerts its anticancer effect by disrupting the formation of microtubules, essential components of the cellular cytoskeleton required for mitosis.[14] These compounds often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into functional microtubules.[15][16][17] This interference with microtubule dynamics leads to a mitotic block, typically arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis.[14][18] This mechanism is particularly valuable as it is distinct from the taxane and vinca alkaloid binding sites, offering a potential avenue to circumvent certain types of drug resistance.

Structure-Activity Relationship (SAR) Highlights for Anticancer Activity

Decades of research have established key structural features that govern the anticancer potency of quinazolinones. While specific requirements vary by target, some general trends have emerged.

| Position on Quinazolinone Core | Common Substituents for Anticancer Activity | Rationale / Target Interaction |

| Position 2 | Substituted phenyl or aryl groups. | Often involved in occupying hydrophobic pockets of the target protein (e.g., tubulin).[11] |

| Position 3 | Anilino or benzylamino moieties. | Crucial for EGFR inhibition, forming hydrogen bonds within the ATP-binding hinge region.[15] |

| Position 6 & 7 | Methoxy or other small, electron-donating groups. | Can enhance solubility and modulate kinase selectivity. Often project into the solvent-exposed region of the ATP pocket.[12] |

Experimental Protocols for Evaluation

1.3.1. In Vitro Cytotoxicity: MTT Assay

The initial screening of novel quinazolinone derivatives invariably begins with an assessment of their general cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[19][20]

-

Principle: This assay quantifies cell viability based on the metabolic activity of mitochondrial succinate dehydrogenase.[21] Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Prepare serial dilutions of the quinazolinone derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

1.3.2. Tubulin Polymerization Assay

To specifically validate the mechanism of microtubule-disrupting agents, an in vitro tubulin polymerization assay is essential.[11]

-

Principle: This assay measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules in vitro. Inhibitors will prevent this change, while enhancers (like paclitaxel) will accelerate it.

-

Protocol:

-

Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Add the tubulin solution to each well.

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Add GTP to each well to a final concentration of 1 mM to initiate polymerization.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance versus time. The IC50 is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to a vehicle control. Colchicine and Paclitaxel should be used as reference inhibitor and enhancer, respectively.

-

Antimicrobial Activity: A Scaffold for Combating Pathogens

Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity, including efficacy against Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[1][6][22][23][24][25]

Mechanisms and Spectrum

The exact mechanisms for antimicrobial action are diverse and often not as clearly elucidated as their anticancer counterparts. However, proposed mechanisms include the inhibition of essential processes like DNA replication and protein synthesis or disruption of cellular ATP homeostasis.[23][25] Their activity profile is highly dependent on the substitution pattern, with certain derivatives showing potent effects against pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[22][23]

Experimental Protocols for Evaluation

2.2.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The gold standard for quantifying the potency of a potential antimicrobial agent is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC).[26][27][28]

-

Principle: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26]

-

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the quinazolinone derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

-

2.2.2. Agar Disk Diffusion Method

For a rapid, qualitative initial screening, the disk diffusion method is highly effective and widely used.[29][30]

-

Principle: This method relies on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium seeded with the test microorganism. The agent's efficacy is observed as a clear zone of growth inhibition around the disk.[30]

-

Protocol:

-

Plate Preparation: Prepare a lawn of the test microorganism by evenly swabbing a standardized inoculum onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

-

Compound Addition: Pipette a fixed volume (e.g., 10 µL) of the test compound solution at a known concentration onto a disk.

-

Controls: Use disks with a standard antibiotic (e.g., Ciprofloxacin) as a positive control and a disk with the solvent (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone diameter correlates with higher antimicrobial activity.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in numerous diseases, and quinazolinone derivatives have been investigated for their potential to mitigate this process.[2][3]

Mechanism of Action

A primary anti-inflammatory mechanism involves the inhibition of key enzymes in the inflammatory pathway, such as Cyclooxygenase (COX) and Lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[5][31] Another validated mechanism is the stabilization of cellular and lysosomal membranes, preventing the release of pro-inflammatory mediators.

Experimental Protocols for Evaluation

3.2.1. Inhibition of Protein Denaturation Assay

-

Principle: The denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases.[32] The ability of a compound to prevent heat- or chemically-induced protein denaturation can be correlated with its anti-inflammatory activity. Bovine Serum Albumin (BSA) is commonly used for this in vitro model.[33][34]

-

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 5% w/v aqueous BSA solution.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.

-

Cooling & Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Analysis: Use Diclofenac sodium as a reference standard. Calculate the percentage inhibition of denaturation. A lower turbidity indicates higher protection against denaturation.

-

Anticonvulsant Activity: Modulating Neuronal Excitability

Quinazolinone derivatives have also been explored for their potential in treating epilepsy and other seizure disorders.[2][5]

Mechanism and In Vivo Evaluation

The anticonvulsant effects are often attributed to the potentiation of GABAergic neurotransmission, the primary inhibitory system in the central nervous system.[2] Due to the systemic nature of seizures, evaluation is almost exclusively performed using in vivo animal models.

Experimental Protocols for Evaluation

4.2.1. Maximal Electroshock (MES) Seizure Test

-

Principle: The MES test is a widely used preclinical model that induces generalized tonic-clonic seizures.[35][36] It is highly predictive of clinical efficacy for drugs that act by preventing seizure spread.[37]

-

Protocol:

-

Animal Dosing: Administer the test compound (e.g., intraperitoneally) to mice or rats. Allow for a pre-determined absorption time (e.g., 30-60 minutes).

-

Stimulation: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Endpoint: The endpoint is the protection from tonic hind-limb extension. The ED50 (median effective dose) is calculated as the dose that protects 50% of the animals from the seizure endpoint. Phenytoin is typically used as a reference drug.

-

4.2.2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

-

Principle: This chemical-induced seizure model is used to identify agents that raise the seizure threshold.[35] It is predictive of efficacy against absence (petit mal) seizures.[37]

-

Protocol:

-

Animal Dosing: Administer the test compound to the animals as in the MES test.

-

Chemoconvulsant Injection: After the absorption period, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg in mice).

-

Observation: Observe the animals for 30 minutes for the onset of clonic seizures lasting at least 5 seconds.

-

Endpoint: The endpoint is the failure to observe a clonic seizure within the observation period. The ED50 is calculated.

-

Conclusion

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for fine-tuning of its structure to optimize potency and selectivity against a wide array of biological targets. From clinically approved EGFR inhibitors to promising preclinical candidates for antimicrobial and anticonvulsant therapies, the versatility of this core structure is undeniable. The experimental frameworks detailed in this guide provide the necessary tools for researchers to rigorously evaluate new derivatives, understand their mechanisms of action, and ultimately translate these fascinating molecules into impactful medicines.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ujpronline.com [ujpronline.com]

- 4. researchgate.net [researchgate.net]

- 5. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 21. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 22. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 23. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 28. researchgate.net [researchgate.net]

- 29. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. journalajrb.com [journalajrb.com]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. bbrc.in [bbrc.in]

- 35. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 36. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]

- 37. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-chloro-6-fluoroquinazolin-4(3H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential. This guide delves into the intricate molecular behavior of a specific, yet underexplored derivative: 2-chloro-6-fluoroquinazolin-4(3H)-one. While direct empirical data on this precise molecule remains nascent, this document synthesizes a robust, evidence-based hypothesis of its mechanism of action. By drawing parallels from structurally analogous compounds and leveraging established structure-activity relationships (SAR), we aim to provide a foundational framework for future research and drug development endeavors. Our approach is rooted in scientific integrity, offering a logical narrative that is both technically sound and practically insightful.

The Quinazolinone Core: A Scaffold of Prominence

The quinazolinone nucleus, a fusion of a benzene ring and a pyrimidinone ring, is a cornerstone in the design of bioactive molecules.[1][2] Its derivatives have demonstrated a wide pharmacological spectrum, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinazolinone ring system.[3] Notably, substitutions at the 2, 6, and 8 positions have been identified as critical determinants of their pharmacological effects.[6]

The subject of this guide, this compound, possesses two key halogen substitutions that are predicted to significantly modulate its biological profile. The presence of a chlorine atom at the C2 position and a fluorine atom at the C6 position suggests a nuanced and potentially potent mechanism of action.

A Hypothesized Mechanism of Action: Kinase Inhibition at the Crossroads of Inflammation and Oncology

Based on extensive analysis of the existing literature on quinazolinone derivatives, we propose that the primary mechanism of action for this compound is the inhibition of key protein kinases involved in cellular signaling pathways that are dysregulated in cancer and inflammatory diseases.

The rationale for this hypothesis is multifold:

-

The Role of the 6-Fluoro Substituent: The fluorine atom at the C6 position is a bioisostere for a hydrogen atom but possesses unique electronic properties, including high electronegativity and the ability to form strong hydrogen bonds. Studies on 6-fluoroquinazolines have demonstrated their capacity to inhibit the production of tumor necrosis factor-alpha (TNF-α) and suppress T-cell proliferation, both critical processes in the inflammatory cascade.[1] This points towards a potential role for this compound in modulating inflammatory responses.

-

The Significance of the 2-Chloro Group: The chlorine atom at the C2 position is a common feature in numerous biologically active quinazolinones. It can act as a crucial pharmacophoric element for binding to target proteins and also serves as a reactive handle for synthetic elaboration. Importantly, 2-chloro-4-anilinoquinazolines have been extensively investigated as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are pivotal drivers of cancer progression.[7][8]

-

Convergence on Kinase Pathways: Many signaling pathways are common to both chronic inflammation and cancer. Kinases such as those in the PI3K/Akt/mTOR and MAPK pathways are central to both processes. Given the evidence for anti-inflammatory activity conferred by the 6-fluoro group and the kinase-inhibiting potential associated with the 2-chloro-substituted quinazolinone core, it is plausible that this compound targets one or more kinases at the intersection of these pathologies.

Proposed Signaling Pathway Interruption

The following diagram illustrates the hypothesized interruption of a generic kinase-mediated signaling pathway by this compound.

References

- 1. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-chloro-6-fluoroquinazolin-4(3H)-one: A Structural Elucidation Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical and pharmacological properties. A precise and unambiguous structural characterization is therefore paramount for advancing drug discovery and development programs. This technical guide provides a comprehensive, in-depth analysis of the key spectroscopic data for 2-chloro-6-fluoroquinazolin-4(3H)-one, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and the logic of spectral interpretation, grounding all claims in authoritative references.

Introduction: The Significance of Halogenated Quinazolinones

Quinazolin-4(3H)-one derivatives are a privileged class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2] The strategic placement of a chlorine atom at the 2-position and a fluorine atom at the 6-position of the quinazolinone core creates a molecule with unique electronic and lipophilic characteristics, making it a valuable intermediate in synthetic chemistry and a potential lead compound in drug discovery.

This guide details the integrated analytical workflow required to confirm the identity and purity of this specific molecule, providing a foundational dataset for researchers in the field.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel or synthesized compound is a multi-faceted process. It relies not on a single technique but on the synergistic interpretation of data from various analytical methods. The workflow below illustrates the logical progression from sample preparation to final structural confirmation.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this particular compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment.

Experimental Protocol (Self-Validating System):

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high boiling point ensures sample stability, and its ability to dissolve a wide range of compounds makes it ideal. Most importantly, it allows for the observation of the exchangeable N-H proton.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal resolution and sensitivity, which is critical for resolving complex splitting patterns.[1]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR: A larger number of scans is required due to the low natural abundance of the ¹³C isotope.[1]

-

¹⁹F NMR: Acquire a proton-decoupled spectrum to simplify the fluorine signal to a singlet for chemical shift determination, and a coupled spectrum to observe couplings to nearby protons.

-

-

Data Processing & Calibration: Process the raw data using a Fourier transform. Phase the spectrum manually for accuracy. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ as an internal standard (δH = 2.50 ppm; δC = 39.52 ppm).[1] This internal calibration ensures the trustworthiness and reproducibility of the reported data.

Molecular Structure and Atom Numbering

The following structure and numbering scheme will be used for all NMR assignments.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR (Proton NMR) Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-5, H-7, and H-8. The N-H proton will appear as a broad singlet significantly downfield.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| N3-H | ~12.8 | Broad Singlet | - | Exchangeable amide proton, deshielded by the adjacent carbonyl and aromatic system. Broadness is due to quadrupole coupling with ¹⁴N and chemical exchange.[4] |

| H -8 | ~7.90 | Doublet (d) | ³J(H-8,H-7) ≈ 8.5 | Ortho-coupled to H-7. Located on the electron-deficient pyrimidinone ring, resulting in a downfield shift.[1] |

| H -7 | ~7.75 | Triplet of Doublets (td) | ³J(H-7,H-8) ≈ 8.5, ⁴J(H-7,F-6) ≈ 5.5 | Ortho-coupled to H-8 and exhibits a longer-range coupling to the fluorine at C-6. |

| H -5 | ~7.55 | Doublet of Doublets (dd) | ⁴J(H-5,H-7) ≈ 2.5, ³J(H-5,F-6) ≈ 9.0 | Meta-coupled to H-7 and ortho-coupled to the fluorine at C-6. The strong electron-withdrawing nature of fluorine deshields this proton. |

¹³C NMR (Carbon NMR) Analysis

The proton-decoupled ¹³C NMR spectrum will display eight signals for the eight unique carbon atoms in the molecule. The influence of the electronegative substituents (O, N, Cl, F) is critical for correct assignment.

| Carbon Assignment | Predicted δ (ppm) | C-F Coupling | Rationale |

| C4 (C=O) | ~161.0 | No | Amide carbonyl carbon, typically found in this downfield region.[5] |

| C2 | ~153.0 | No | Attached to electronegative Cl and two N atoms, causing a significant downfield shift. |

| C6 | ~160.0 (d) | ¹J(C-F) ≈ 250 Hz | Directly attached to fluorine, resulting in a large one-bond C-F coupling constant and a downfield shift due to fluorine's electronegativity. |

| C8a | ~147.0 | No | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen and fused ring system.[4] |

| C5 | ~125.0 (d) | ²J(C-F) ≈ 25 Hz | Two bonds away from fluorine, showing a smaller C-F coupling. |

| C8 | ~128.0 | No | Aromatic CH carbon. |

| C7 | ~115.0 (d) | ²J(C-F) ≈ 20 Hz | Two bonds away from fluorine. The ortho and para relationship to the fluorine and amino group influences its shift. |

| C4a | ~121.0 (d) | ³J(C-F) ≈ 8 Hz | Quaternary carbon three bonds away from fluorine. |

¹⁹F NMR (Fluorine NMR) Analysis

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine environment.[6] Since ¹⁹F is a spin ½ nucleus with 100% natural abundance, these experiments are typically rapid and yield high-quality spectra.[7]

-

Predicted Chemical Shift (δF): Approximately -110 to -120 ppm (referenced to CFCl₃). The exact shift is solvent and environment-dependent, but this range is characteristic for monofluorinated benzene derivatives.[8]

-

Predicted Multiplicity: In a proton-coupled spectrum, the fluorine signal is expected to be a triplet of doublets (td) or a doublet of doublet of doublets (ddd) . This arises from coupling to the ortho proton H-5 (³J(F-H) ≈ 9.0 Hz) and the meta proton H-7 (⁴J(F-H) ≈ 5.5 Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply 7-10 tons of pressure to form a transparent, thin pellet.

-

Data Acquisition: Place the pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Interpretation of Key Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3250 - 3100 | N-H Stretch | Amide (N-H) | A broad peak in this region is characteristic of the N-H bond in the lactam ring, often participating in hydrogen bonding in the solid state.[9] |

| 1690 - 1670 | C=O Stretch | Amide Carbonyl | A strong, sharp absorption peak indicative of the C=O group in a cyclic amide (lactam). This is one of the most prominent peaks in the spectrum.[5] |

| 1615 - 1590 | C=N Stretch | Imine | Confirms the C=N double bond within the pyrimidine ring of the quinazolinone core.[10] |

| 1580 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands corresponding to the stretching vibrations of the carbon-carbon bonds in the fused aromatic system.[5] |

| 1250 - 1200 | C-F Stretch | Aryl-Fluorine | A strong absorption characteristic of the C-F bond, confirming the presence of the fluorine substituent. |

| 800 - 600 | C-Cl Stretch | Aryl-Chlorine | A moderate to strong band in the lower frequency region, indicative of the C-Cl bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

Experimental Protocol (Electron Ionization):

-

A small amount of the sample is introduced into the mass spectrometer.

-

In the ionization chamber, the molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This process ejects an electron from the molecule, creating a positively charged molecular ion (M•⁺) and causing it to fragment.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Molecular Ion and Isotopic Pattern

The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[11] This results in a characteristic pattern for the molecular ion.

-

Molecular Formula: C₈H₄ClFN₂O

-

Monoisotopic Mass (for C₈H₄³⁵ClFN₂O): 198.00 g/mol

-

Expected Molecular Ion Peaks:

-

M•⁺ peak: at m/z 198

-

[M+2]•⁺ peak: at m/z 200

-

-

Intensity Ratio: The relative intensity of the M•⁺ to [M+2]•⁺ peaks will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom in the molecule.[12]

Key Fragmentation Pathways

The high-energy ionization process induces fragmentation, providing clues to the molecule's structure. The quinazolinone ring system is relatively stable, but predictable fragmentation can occur.

Caption: Plausible fragmentation pathways for this compound under EI-MS.

-

Loss of Carbon Monoxide (CO): A very common fragmentation for quinazolinones is the retro-Diels-Alder-type expulsion of a neutral CO molecule from the C4 carbonyl group. This would result in a fragment ion at m/z 170/172.

-

Loss of Chlorine Radical (Cl•): Cleavage of the C2-Cl bond can lead to the loss of a chlorine radical. This would generate a fragment ion at m/z 163. The absence of the 3:1 isotopic pattern in this fragment confirms the loss of the chlorine atom.[13]

-

Loss of Hydrogen Cyanide (HCN): Subsequent fragmentation of the [M-CO]•⁺ ion could involve the elimination of HCN from the pyrimidine ring, leading to a fragment at m/z 143/145.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-validating dataset for its unequivocal structural confirmation. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collaboratively map the covalent framework and substituent positions. FTIR spectroscopy confirms the presence of key functional groups, particularly the characteristic amide N-H and C=O vibrations. Finally, mass spectrometry establishes the correct molecular weight and confirms the presence of a single chlorine atom through its distinct M/M+2 isotopic pattern, with fragmentation data supporting the proposed structure. This integrated approach ensures the highest level of scientific integrity and provides researchers with the foundational knowledge required for utilizing this important chemical entity in further studies.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex [mdpi.com]

- 10. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. whitman.edu [whitman.edu]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one: Starting Materials and Methodologies

Introduction

2-chloro-6-fluoroquinazolin-4(3H)-one is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. Its strategic importance lies in the reactive chlorine atom at the 2-position, which is amenable to nucleophilic substitution, and the fluorine atom at the 6-position, which can enhance metabolic stability and binding affinity of the final drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, with a focus on the selection of starting materials and detailed experimental protocols. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for their synthetic endeavors.

Primary Synthetic Pathway: The Anthranilic Acid Route

The most direct and widely employed strategy for the synthesis of this compound commences with 2-amino-5-fluorobenzoic acid. This approach is favored for its convergent nature and the commercial availability of the starting material. The overall transformation involves a cyclization reaction to form the quinazolinone core, followed by chlorination.

Starting Material: 2-Amino-5-fluorobenzoic Acid

2-Amino-5-fluorobenzoic acid is a crucial precursor for the synthesis of various quinoline and quinazolinone-based pharmaceuticals, including antiviral and anticancer agents.[1][2] Its synthesis can be achieved through several reported methods, with a common industrial route involving the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidative cleavage.[2]

Key Properties of 2-Amino-5-fluorobenzoic Acid:

| Property | Value |

| CAS Number | 394-29-6 |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 149.0°C to 151.8°C[1] |

Experimental Protocol: From 2-Amino-5-fluorobenzoic Acid to this compound

This synthesis is a two-step process: first, the formation of 6-fluoroquinazoline-2,4(1H,3H)-dione, and second, its conversion to the target compound.